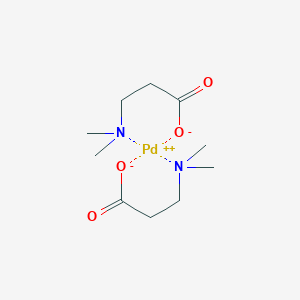

Bis(N,N-dimethyl-|A-alaninato)palladium(II)

Description

Historical Context of Palladium-Amino Acid Complexes in Organometallic Catalysis

The integration of amino acid ligands into palladium coordination chemistry emerged from efforts to enhance catalytic efficiency and enantioselectivity in cross-coupling and C–H functionalization reactions. Early studies on palladium complexes with mono-N-protected amino acids (MPAAs) revealed their ability to facilitate C–H activation through ligand-assisted mechanisms. For instance, acyl-protected glycine and valine ligands were shown to stabilize monomeric palladium species capable of cleaving aromatic C–H bonds in toluene, with the acyl group playing a critical role in transition-state stabilization. These findings experimentally validated computational predictions of metal-ligand cooperation, establishing MPAAs as vital tools in asymmetric catalysis.

A pivotal shift occurred with the discovery of dinuclear palladium complexes bridged by MPAA ligands. Kinetic and spectroscopic analyses demonstrated that such species, exemplified by Pd₂(MPAA)₁ frameworks, remain catalytically active in enantioselective C–H functionalization. The bridging carboxylate mode of MPAA ligands in these complexes enables secondary-sphere interactions that lower activation barriers while maintaining stereochemical control. This dual role—enhancing reactivity and selectivity—highlighted the versatility of amino acid ligands in tailoring palladium’s coordination environment.

Table 1: Evolution of Palladium-Amino Acid Complexes in Catalysis

Properties

Molecular Formula |

C10H20N2O4Pd |

|---|---|

Molecular Weight |

338.70 g/mol |

IUPAC Name |

3-(dimethylamino)propanoate;palladium(2+) |

InChI |

InChI=1S/2C5H11NO2.Pd/c2*1-6(2)4-3-5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

ZXNOSELUGCGIPS-UHFFFAOYSA-L |

Canonical SMILES |

CN(C)CCC(=O)[O-].CN(C)CCC(=O)[O-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Bis(alkynyl)palladium Complexes

- Suspend 1 mmol of [PdCl$$2$$(PEt$$3$$)$$2$$] in 40 mL of dry NEt$$3$$.

- Treat with 2.1 mmol of the corresponding propiolamide 1a,b and 10 mg of CuI at room temperature.

- Stir the mixture for 60 minutes at room temperature. The yellow solution should turn colorless, and a white precipitate should form.

- Filter off the precipitate and wash it with two 20 mL portions of hexane, followed by 40 mL of Et$$_2$$O.

- Dissolve the remaining residue in 15 mL of CH$$2$$Cl$$2$$ and crystallize at 28 °C overnight.

- Filter off the colorless needles (remaining [PdCl$$2$$(PEt$$3$$)$$2$$]) and crystallize the crude product from 10 mL of CH$$2$$Cl$$_2$$ at room temperature within 5 days to obtain the pure product as colorless crystalline blocks.

- Suspend 0.5 mmol of [PdCl$$2$$(PEt$$3$$)$$2$$] in 10 mL of CH$$2$$Cl$$_2$$.

- Treat with 1.0 mmol of the corresponding silver acetylide 3a,b at room temperature.

- Stir the mixture for 2 hours.

- To remove AgCl, filter the mixture through a short plug of Celite.

- Concentrate the resulting yellow solution in vacuo, and purify the crude product by column chromatography using mixtures of CH$$2$$Cl$$2$$ and acetone as the eluent.

trans-Bis(3-(dimethylamino)-3-oxy-1-propynyl)bis(triethylphosphine)palladium(II) (2a)

Colorless crystals can be obtained through this method.

Alkylation of Bis(alkynyl)palladium Complexes

- Dissolve 0.11 mmol of the corresponding bis(alkynyl)palladium complex in 6 mL of CH$$2$$Cl$$2$$.

- Treat the solution with 0.25 mmol of MeOTf or [Me$$3$$O]BF$$4$$.

- Stir the mixture for 90 minutes at room temperature.

- Remove the solvent in vacuo to obtain the pure product in quantitative yield.

This process yields an off-white solid.

Synthesis of β-Amino Acid Complexes of Palladium

Synthesis of trans-bis-(3-aminopropionato)palladium(II)

Based on available data, trans-bis-(3-aminopropionato)palladium(II) can be synthesized, and its structure can be characterized using $$^1$$H NMR spectroscopy and HRMS/ESI+.

Synthesis of cis-bis-((S)-3-aminobutanoato)palladium(II)

Based on available data, cis-bis-((S)-3-aminobutanoato)palladium(II) can be synthesized, and its structure can be characterized using $$^1$$H NMR spectroscopy and HRMS/ESI+.

Synthesis of trans-bis-(3-amino-3-methylbutanoato)palladium(II)

Based on available data, trans-bis-(3-amino-3-methylbutanoato)palladium(II) can be synthesized, and its structure can be characterized using $$^1$$H NMR spectroscopy and HRMS/ESI+.

Spectroscopic Data

The following instruments were used to gather data for the characterization of Bis(N,N-dimethyl-β-alaninato)palladium(II):

- NMR spectra were recorded on Bruker AMX 400 or DRX 500 spectrometers using the residual protio solvent peaks: tetramethylsilane ($$^1$$H, $$^{13}$$C) and 100% H$$3$$PO$$4$$ ($$^{31}$$P).

- IR spectra were recorded on a Biorad FTS 60.

- Mass spectra were recorded on a Finnigan MAT 312.

- Elemental analyses were performed on a Heraeus Elementar Vario EL and Elementar Vario MICRO Cube.

Data Tables

Table 1: Important Bond Distances (Å) and Angles (deg) in 2b, 8a, 9b, and 12a BF$$_4$$

| 2b | 8a | 9b | 12a BF$$_4$$ | |

|---|---|---|---|---|

| M-CR | 1.9997(18) | 2.001(3)/1.994(3) | 2.003(3) | 1.992(2) |

| M-P | 2.3064(6) | 2.3301(9)/2.3194(11) | ||

| P-M-P | 174.44(2) | 172.18(3) | ||

| C$$_R$$-M-P | 87.88(5)/91.57(5) | 86.41(9)/92.49(9) | ||

| M-C$$R$$-C$$a$$ | 176.4(2) | 173.7(3)/175.2(3) | 175.7(3) | 177.3(2) |

| C$$R$$-C$$a$$-C$$_b$$ | 123.2(3) | 124.6(4)/124.1(4) | 123.3(4) | 124.8(3) |

Chemical Reactions Analysis

Bis(N,N-dimethyl-β-alaninato)palladium(II) is involved in several types of chemical reactions, primarily as a catalyst in cross-coupling reactions. These reactions include:

- Buchwald-Hartwig Cross Coupling Reaction

- Suzuki-Miyaura Coupling

- Stille Coupling

- Sonogashira Coupling

- Negishi Coupling

- Hiyama Coupling

- Heck Reaction

Common reagents used in these reactions include aryl halides, boronic acids, and alkynes, among others. The major products formed from these reactions are typically biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Bis(N,N-dimethyl-β-alaninato)palladium(II) has a wide range of applications in scientific research:

- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

- Biology : Its catalytic properties are leveraged in the synthesis of biologically active molecules and natural products .

- Medicine : The compound is used in the development of new drugs and therapeutic agents due to its ability to facilitate complex organic transformations .

- Industry : It is employed in the production of fine chemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism by which Bis(N,N-dimethyl-β-alaninato)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the desired products .

Comparison with Similar Compounds

Bis-(alaninato)palladium(II) (Non-Dimethylated Analog)

cis-Diiodido(N,N,N',N'-tetramethyl-ethylenediamine)palladium(II)

- Structure : Pd(II) coordinated by a tetramethylethylenediamine (TMEDA) ligand and two iodides in a cis configuration .

- Coordination Geometry : Distorted square-planar, with Pd–N bond lengths of 2.04–2.06 Å .

- Reactivity: TMEDA’s strong σ-donor ability stabilizes the Pd center, making it less reactive toward ligand substitution than amino acid complexes .

Dichloro(N,N’-pyridyl)palladium(II) Complexes

- Structure : Pd(II) bound to pyridyl-methyl-aniline ligands, with chloride leaving groups .

- Substitution Kinetics : Second-order rate constants for chloride substitution by thiourea nucleophiles range from 1.2 × 10⁻³ to 4.5 × 10⁻³ M⁻¹s⁻¹, depending on ligand electronics .

- Comparison: The dimethyl-alaninate ligand’s chelating nature and carboxylate group may slow substitution kinetics compared to monodentate pyridyl ligands.

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II) Dichloride

- Structure: Pd(II) coordinated by two bulky phosphine ligands with dimethylamino substituents .

- Electronic Effects: The dimethylamino group enhances electron density on Pd, improving catalytic activity in cross-coupling reactions .

- Steric Effects: tert-Butyl groups create significant steric bulk, reducing accessibility of the Pd center compared to smaller amino acid ligands .

Data Tables

Table 2. Spectroscopic Data for Amino Acid-Derived Pd(II) Complexes

| Complex | ¹H NMR (δ, ppm) | HRMS (m/z) [M+H]+ | IR ν(C=O) (cm⁻¹) | Reference |

|---|---|---|---|---|

| Bis-(alaninato)palladium(II) | 3.63 (q), 1.33 (d) | 282.9916 | N/A | |

| trans-[Bis(inosinato)palladium(II)] | N/A | N/A | Δν = -65 |

Key Research Findings

Catalytic Applications: Pd complexes with dimethylamino or phosphine ligands exhibit superior catalytic performance in cross-coupling reactions due to strong σ-donation .

Biological Relevance: Amino acid-Pd complexes may show reduced toxicity compared to chloride or phosphine analogs, making them candidates for biomedical applications .

Biological Activity

Bis(N,N-dimethyl-β-alaninato)palladium(II) is a palladium complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of Bis(N,N-dimethyl-β-alaninato)palladium(II) involves the reaction of palladium salts with N,N-dimethyl-β-alanine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography confirm the structure and purity of the synthesized complex.

| Characterization Technique | Details |

|---|---|

| NMR | Confirmed the presence of N,N-dimethyl-β-alanine ligands. |

| IR | Characteristic peaks indicating coordination to palladium. |

| X-ray Crystallography | Revealed a square planar geometry typical for palladium(II) complexes. |

Anticancer Properties

Research indicates that Bis(N,N-dimethyl-β-alaninato)palladium(II) exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against ovarian, colorectal, and breast cancer models.

- Cell Lines Tested :

- A2780 (Ovarian)

- HT-29 (Colorectal)

- MCF-7 (Breast)

The compound's mechanism of action appears to involve DNA interaction, leading to apoptosis in cancer cells.

Case Studies

-

Ovarian Cancer Study :

- Objective : To evaluate the anticancer efficacy against A2780 cells.

- Findings : The IC50 value was significantly lower than that of cisplatin, indicating higher potency.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

-

Colorectal Cancer Study :

- Objective : Assess cytotoxic effects on HT-29 cells.

- Findings : Similar results were observed with an IC50 value indicating effective cell death at lower concentrations compared to standard treatments.

-

Breast Cancer Study :

- Objective : Test against MCF-7 cells.

- Findings : Demonstrated substantial cytotoxicity, suggesting potential as a therapeutic agent.

The biological activity of Bis(N,N-dimethyl-β-alaninato)palladium(II) is attributed to its ability to bind DNA, disrupting cellular processes and leading to cancer cell death. Proteomic studies have identified several proteins whose expression levels change significantly upon treatment with this compound, contributing to its anticancer effects.

| Protein | Change in Expression | Role in Cancer Biology |

|---|---|---|

| Elongation factor Tu | Downregulated | Involved in protein synthesis |

| Citrate synthase | Downregulated | Metabolic regulation |

| Actin, cytoplasmic 1 | Downregulated | Cell structure maintenance |

Toxicity Profile

Preliminary toxicity assessments indicate that Bis(N,N-dimethyl-β-alaninato)palladium(II) exhibits lower toxicity compared to traditional chemotherapeutics like cisplatin at equivalent doses in animal models. This suggests a favorable therapeutic window for further development.

Q & A

Q. What are the optimal synthetic routes for preparing Bis(N,N-dimethyl-|A-alaninato)palladium(II), and how are intermediates characterized?

The synthesis typically involves reacting palladium chloride with N,N-dimethyl-|A-alanine under controlled stoichiometric and solvent conditions. Key intermediates, such as palladium-ligand adducts, are characterized using spectroscopic methods (e.g., / NMR, FT-IR) and elemental analysis to confirm coordination geometry and ligand binding. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like palladium oxides or uncoordinated ligand residues .

Q. How does Bis(N,N-dimethyl-|A-alaninato)palladium(II) compare to other palladium complexes in catalytic cross-coupling reactions?

This complex exhibits distinct catalytic behavior due to the chelating dimethylalanine ligand, which stabilizes the palladium center and modulates electron density. Comparative studies using Suzuki-Miyaura or Heck reactions should include kinetic profiling (e.g., turnover frequency, activation energy) and analysis of byproduct formation (e.g., homocoupling). Control experiments with analogous complexes (e.g., bis-phosphine palladium catalysts) are necessary to isolate ligand-specific effects .

Q. What spectroscopic techniques are most effective for confirming the structure of Bis(N,N-dimethyl-|A-alaninato)palladium(II)?

X-ray crystallography is definitive for structural elucidation, but when crystals are unavailable, multinuclear NMR (, , ) and IR spectroscopy are critical. For example, the NMR shift of the dimethylamino group (~2.1–2.3 ppm) and IR absorption bands for Pd-N/O bonds (450–550 cm) confirm ligand coordination. Mass spectrometry (ESI-MS) can further validate molecular ion peaks .

Q. How does the stability of Bis(N,N-dimethyl-|A-alaninato)palladium(II) vary under different storage conditions?

Stability studies should assess decomposition pathways (e.g., ligand dissociation, oxidation) via accelerated aging tests under varying temperatures, humidity, and light exposure. Techniques like TGA (thermogravimetric analysis) and HPLC monitoring of degradation products are recommended. Argon-atmosphere storage at –20°C in anhydrous solvents (e.g., DMF, THF) typically minimizes decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of Bis(N,N-dimethyl-|A-alaninato)palladium(II) in asymmetric synthesis?

Mechanistic studies require a combination of DFT calculations and experimental probes (e.g., isotopic labeling, kinetic isotope effects). For instance, -labeled ligands can track ligand exchange rates, while Eyring plots reveal entropy/enthalpy contributions to transition states. Comparative analysis with chiral analogs (e.g., BINAP-palladium complexes) helps identify stereochemical control points .

Q. How do ligand modifications (e.g., N,N-dimethyl vs. N-methyl groups) alter the electrochemical properties of palladium-alaninato complexes?

Cyclic voltammetry (CV) and XPS (X-ray photoelectron spectroscopy) are essential to assess redox behavior and oxidation states. Substituent effects on the ligand’s electron-donating capacity (e.g., Hammett parameters) correlate with shifts in palladium’s reduction potential. Controlled ligand substitution experiments (e.g., replacing dimethyl groups with bulkier analogs) can probe steric vs. electronic influences .

Q. What are the challenges in reconciling contradictory data on the cytotoxicity of Bis(N,N-dimethyl-|A-alaninato)palladium(II) in preclinical studies?

Discrepancies often arise from variability in cell lines, exposure times, or assay protocols (e.g., MTT vs. resazurin assays). Rigorous replication under NIH guidelines (e.g., identical cell passage numbers, serum concentrations) is critical. Meta-analyses of IC values across studies, adjusted for confounding factors (e.g., solvent toxicity), can clarify trends .

Q. How does Bis(N,N-dimethyl-|A-alaninato)palladium(II) perform under flow chemistry conditions compared to batch reactors?

Flow systems require optimization of residence time, pressure, and catalyst immobilization. Metrics like space-time yield and catalyst leaching rates (measured via ICP-MS) must be benchmarked against batch yields. In-line FT-IR or UV-vis monitoring can detect real-time intermediate formation or catalyst deactivation .

Q. What strategies mitigate ligand degradation during high-temperature catalytic cycles with Bis(N,N-dimethyl-|A-alaninato)palladium(II)?

Thermostability assays (TGA-DSC) identify decomposition thresholds. Introducing stabilizing additives (e.g., ionic liquids) or designing macrocyclic ligand variants can enhance thermal resilience. Post-reaction analysis via GC-MS or MALDI-TOF identifies degradation fragments, guiding ligand redesign .

Q. How can structure-activity relationships (SARs) guide the design of palladium-alaninato complexes for targeted bioactivity?

SAR studies involve systematic variation of ligand substituents (e.g., alkyl chain length, electron-withdrawing groups) and correlation with biological endpoints (e.g., antimicrobial potency, apoptosis induction). Multivariate statistical models (e.g., PCA, QSAR) parse contributions of steric, electronic, and solubility parameters to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.